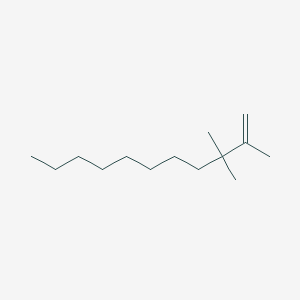
2,3,3-Trimethylundec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylundec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes three methyl groups attached to the second and third carbon atoms of the undecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylundec-1-ene can be achieved through various methods. One common approach involves the alkylation of 2,3,3-trimethylbutene with a suitable alkyl halide under the presence of a strong base. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction, improving yield and efficiency. The process is optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylundec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond results in the formation of 2,3,3-trimethylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethylundecanol or 2,3,3-trimethylundecanone.
Reduction: Formation of 2,3,3-trimethylundecane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethylundecyl chloride or bromide.
Scientific Research Applications
2,3,3-Trimethylundec-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylundec-1-ene depends on the specific reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2,3,3-Trimethylundec-1-ene can be compared with other similar alkenes, such as:
2,3,3-Trimethylbut-1-ene: A shorter chain alkene with similar structural features.
2,3,3-Trimethylpent-1-ene: Another alkene with a slightly longer chain.
2,3,3-Trimethylhex-1-ene: An alkene with an even longer chain.
The uniqueness of this compound lies in its specific chain length and the presence of three methyl groups, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
502760-19-2 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,3,3-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h2,6-12H2,1,3-5H3 |
InChI Key |
HIEWSKDVHOBWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


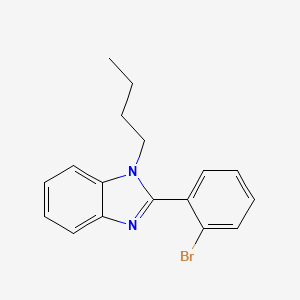
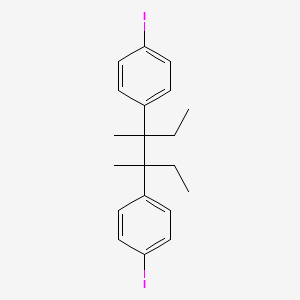
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
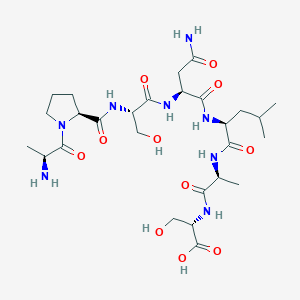
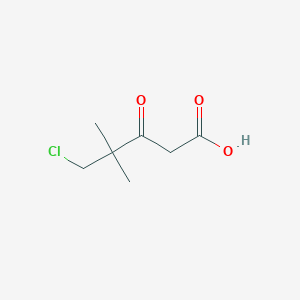
silane](/img/structure/B14226441.png)

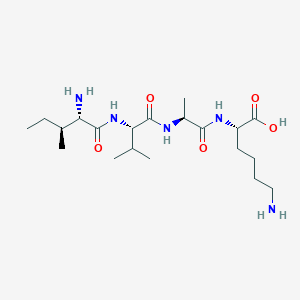
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
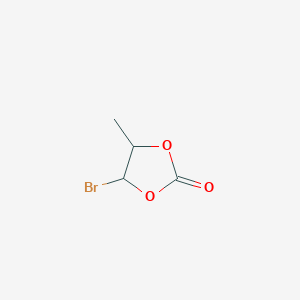
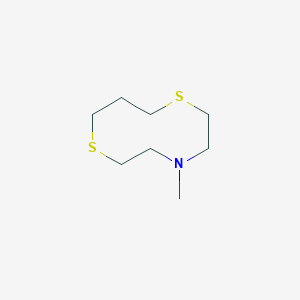
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
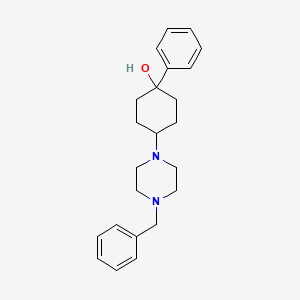
boranyl](/img/structure/B14226482.png)
